![molecular formula C11H17NO3 B12527356 1-[(Cyclopropanecarbonyl)amino]cyclohexane-1-carboxylic acid CAS No. 652172-88-8](/img/structure/B12527356.png)
1-[(Cyclopropanecarbonyl)amino]cyclohexane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(Cyclopropanecarbonyl)amino]cyclohexane-1-carboxylic acid is a synthetic organic compound that belongs to the class of amino acids It is characterized by the presence of a cyclopropane ring attached to the carbonyl group and a cyclohexane ring attached to the amino group
Synthetic Routes and Reaction Conditions:
Alkylation of Glycine Equivalents: One of the methods involves the alkylation of glycine equivalents with 1,2-electrophiles.
Intramolecular Cyclization: Another approach is the intramolecular cyclization of γ-substituted amino acid derivatives.
Alkene Cyclopropanation: The cyclopropane ring can also be introduced through the cyclopropanation of alkenes using diazo compounds, ylides, or carbene intermediates.
Industrial Production Methods: The industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on the desired yield, purity, and cost-effectiveness of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the amino group or the cyclopropane ring is oxidized to form various products.
Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol or to reduce the cyclopropane ring.
Substitution: The compound can participate in substitution reactions, where the amino or carboxyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution Reagents: Halogenating agents and nucleophiles are often used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
1-[(Cyclopropanecarbonyl)amino]cyclohexane-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential role in biological systems, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a probe for studying biological pathways.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-[(Cyclopropanecarbonyl)amino]cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor for various enzymes, affecting their activity and the associated biochemical pathways. The cyclopropane and cyclohexane rings contribute to the compound’s stability and reactivity, influencing its interactions with biological molecules.
Comparison with Similar Compounds
1-Aminocyclohexanecarboxylic acid: This compound is similar in structure but lacks the cyclopropane ring. .
1-Aminocyclopropane-1-carboxylic acid: This compound contains a cyclopropane ring but lacks the cyclohexane ring.
Uniqueness: 1-[(Cyclopropanecarbonyl)amino]cyclohexane-1-carboxylic acid is unique due to the presence of both cyclopropane and cyclohexane rings, which confer distinct chemical and biological properties. This dual-ring structure enhances its stability and reactivity, making it a valuable compound for various applications in research and industry.
Properties
CAS No. |
652172-88-8 |
|---|---|
Molecular Formula |
C11H17NO3 |
Molecular Weight |
211.26 g/mol |
IUPAC Name |
1-(cyclopropanecarbonylamino)cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C11H17NO3/c13-9(8-4-5-8)12-11(10(14)15)6-2-1-3-7-11/h8H,1-7H2,(H,12,13)(H,14,15) |
InChI Key |
LLXUWSJDODVIOR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(C(=O)O)NC(=O)C2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


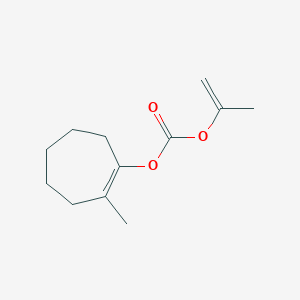

![1-Propanone, 3-[ethyl(3-hydroxy-3-pentyloctyl)amino]-1-phenyl-](/img/structure/B12527284.png)
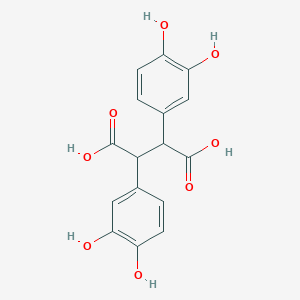
![1,3-Dioxolane-2-acetamide, 2-nonyl-N-[(1S)-2-oxocyclohexyl]-](/img/structure/B12527301.png)
![(1H-Indazol-3-yl)(2-{[(isoquinolin-6-yl)methyl]amino}phenyl)methanone](/img/structure/B12527309.png)
![N-{2-Cyano-3-[4-(propan-2-yl)phenyl]prop-2-en-1-yl}acetamide](/img/structure/B12527314.png)
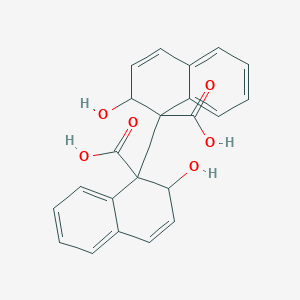

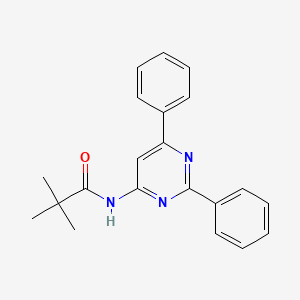

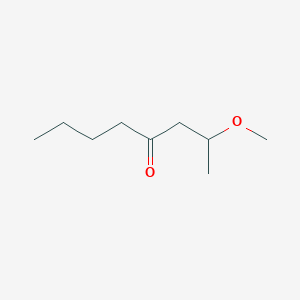
![1H-Imidazo[4,5-c]quinoline-4-carbonitrile, 1-(2-methylpropyl)-](/img/structure/B12527343.png)
![2-[(3,4-Dihydroxyphenyl)methyl]-4,7-dihydroxy-1-benzofuran-3(2H)-one](/img/structure/B12527350.png)
